molecular formula C17H11NO2 B14583201 3-Phenyl-1H-pyrano[4,3-A]indolizin-1-one CAS No. 61453-93-8

3-Phenyl-1H-pyrano[4,3-A]indolizin-1-one

Cat. No.: B14583201
CAS No.: 61453-93-8
M. Wt: 261.27 g/mol
InChI Key: OUWDYHAXJCQNBF-UHFFFAOYSA-N
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Description

3-Phenyl-1H-pyrano[4,3-A]indolizin-1-one is a fused heterocyclic compound featuring a pyrano ring annulated to an indolizine core, with a phenyl substituent at the 3-position. This structure combines aromatic and heterocyclic motifs, which are often associated with diverse biological activities, including anticancer and antifungal properties.

Properties

CAS No.

61453-93-8

Molecular Formula

C17H11NO2

Molecular Weight

261.27 g/mol

IUPAC Name

3-phenylpyrano[4,3-a]indolizin-1-one

InChI

InChI=1S/C17H11NO2/c19-17-14-11-18-9-5-4-8-15(18)13(14)10-16(20-17)12-6-2-1-3-7-12/h1-11H

InChI Key

OUWDYHAXJCQNBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C4C=CC=CN4C=C3C(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1H-pyrano[4,3-A]indolizin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions and oxidative coupling strategies . For instance, starting from a pyridine or pyrrole scaffold, the compound can be synthesized through a series of steps involving deprotection and cyclization reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1H-pyrano[4,3-A]indolizin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Phenyl-1H-pyrano[4,3-A]indolizin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-1H-pyrano[4,3-A]indolizin-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

Triazolo[4,3-a]pyrazine Derivatives ()

Compounds like 17l (triazolo[4,3-a]pyrazine core with fluorinated phenoxy groups) exhibit potent antiproliferative activity against cancer cell lines (e.g., IC₅₀ = 0.98 µM for A549). Key structural differences from 3-phenyl-1H-pyrano[4,3-A]indolizin-1-one include:

  • Core Heterocycle: Triazolo-pyrazine vs. pyrano-indolizine.
  • Substituents: Fluorinated phenoxy groups vs. phenyl. The triazolo-pyrazine core enhances electron-deficient character, improving interaction with kinase targets, whereas the pyrano-indolizine system may offer greater conformational rigidity .
Table 1: Antiproliferative Activity of Selected Analogues
Compound Core Structure IC₅₀ (µM, A549) Key Substituent Reference
17l Triazolo[4,3-a]pyrazine 0.98 ± 0.08 Fluorophenoxy
16g–l (F-substituted) Triazolo[4,3-a]pyrazine 1.05–1.28 Fluorophenoxy
This compound Pyrano-indolizine N/A Phenyl

1,2,4-Triazolo[4,3-a]pyridine Derivatives ()

These compounds exhibit antifungal activity (e.g., against Botrytis cinerea at 100 µg/mL). Structural contrasts include:

  • Core: Triazolo-pyridine vs. pyrano-indolizine.
  • Functional Groups: Hydrazone moieties vs. carbonyl group.

Pyrano[2,3-c]pyrazole Derivatives ()

Synthesized via ionic liquid catalysis, these compounds lack biological data but highlight synthetic efficiency (high yields under solvent-free conditions). Comparatively, this compound’s synthesis may require tailored conditions due to its fused indolizine system .

Indolo-Pyrano-Pyrimidinones ()

These derivatives emphasize solvent-dependent synthesis (e.g., methanol vs. acetonitrile). The pyrano-indolizine system’s reactivity may similarly depend on solvent polarity, though direct comparisons are unavailable .

Substituent Effects on Bioactivity

  • Fluorine vs. Phenyl: Fluorine substitution in triazolo-pyrazines enhances antiproliferative activity by increasing electronegativity and membrane permeability . The phenyl group in this compound may improve lipophilicity and π-π interactions, though its specific impact requires validation.
  • Methyl Groups : Methyl substitution in triazolo-pyrazines (e.g., 17a–f) reduces activity compared to fluorinated analogs, suggesting steric hindrance may limit target binding .

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